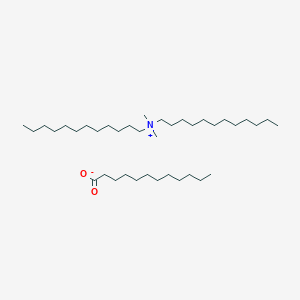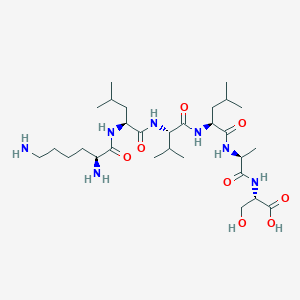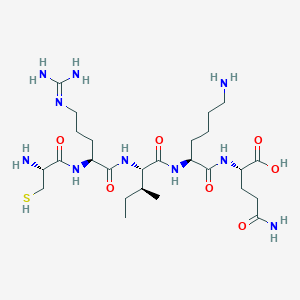![molecular formula C21H34N4O4 B14231764 3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid CAS No. 819883-49-3](/img/structure/B14231764.png)
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzoic acid core substituted with two 6-aminohexanoyl groups, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid core and subsequent functionalization with 6-aminohexanoyl groups. The general synthetic route can be summarized as follows:
Preparation of the Benzoic Acid Core: The benzoic acid core can be synthesized through various methods, including Friedel-Crafts acylation of benzene with acyl chlorides, followed by oxidation to form the carboxylic acid group.
Functionalization with 6-Aminohexanoyl Groups: The introduction of 6-aminohexanoyl groups can be achieved through amide bond formation reactions. This typically involves the reaction of the benzoic acid core with 6-aminohexanoic acid or its derivatives under dehydrative conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing amide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including polymers and coordination compounds.
Biology: The compound’s amide and amino groups make it suitable for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals, materials science, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid involves its interaction with molecular targets through its functional groups. The amide and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzyme inhibition by binding to active sites or allosteric sites, thereby modulating enzyme function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis{[(6-aminohexanoyl)amino]methyl}benzoic acid: Unique due to its specific substitution pattern and functional groups.
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents, such as 3,5-dimethylbenzoic acid or 3,5-dichlorobenzoic acid.
Aminohexanoic acid derivatives: Compounds with similar aminohexanoyl groups but different core structures.
Eigenschaften
CAS-Nummer |
819883-49-3 |
|---|---|
Molekularformel |
C21H34N4O4 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
3,5-bis[(6-aminohexanoylamino)methyl]benzoic acid |
InChI |
InChI=1S/C21H34N4O4/c22-9-5-1-3-7-19(26)24-14-16-11-17(13-18(12-16)21(28)29)15-25-20(27)8-4-2-6-10-23/h11-13H,1-10,14-15,22-23H2,(H,24,26)(H,25,27)(H,28,29) |
InChI-Schlüssel |
OYNUYZMQRWSGOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1CNC(=O)CCCCCN)C(=O)O)CNC(=O)CCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1',1'',1''',1'''',1'''''-[(2-Fluoro-1,4-phenylene)di(prop-1-yne-1,3,3,3-tetrayl)]hexabenzene](/img/structure/B14231709.png)

![9-(3-{[(4-Bromophenyl)methyl]amino}propyl)-9H-carbazole-2,7-diol](/img/structure/B14231715.png)
![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)




![3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione](/img/structure/B14231782.png)
![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)
